2-Acetyl-4,5-dimethylpyridine
Description
General Context of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. researchgate.netsigmaaldrich.com Structurally analogous to benzene (B151609), the presence of the nitrogen atom imparts distinct properties, including a dipole moment and basicity, making the pyridine ring a versatile scaffold in a multitude of chemical transformations. researchgate.net Pyridine derivatives are ubiquitous, found in natural products, pharmaceuticals, and advanced materials. Their ability to be functionalized through various reactions, such as electrophilic and nucleophilic substitutions, allows for the creation of a diverse array of complex molecules with tailored properties. researchgate.net
Historical Development and Evolution of Research on 2-Acetyl-4,5-dimethylpyridine and Analogues
While a detailed historical record exclusively for this compound is not extensively documented in early literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines. The synthesis of pyridine derivatives has a rich history dating back to the 19th century. Early methods often involved condensations of aldehydes and ammonia. The development of more sophisticated synthetic strategies in the 20th century, such as those involving cyclization reactions and metal-catalyzed cross-couplings, paved the way for the preparation of more complex and specifically substituted pyridines like this compound.
Research on closely related analogues, such as 3,5-diacetyl-2,6-dimethylpyridine (B1595985), has been more prominent, with studies focusing on its synthesis and subsequent derivatization for various applications. researchgate.netrsc.org For instance, the Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines which can then be oxidized to pyridines, has been a foundational technique in this area. i-repository.net The investigation of such analogues has provided valuable insights into the reactivity and potential applications of polysubstituted acetylpyridines, laying the groundwork for the more recent and targeted research into this compound. The evolution of analytical techniques, particularly NMR and mass spectrometry, has been crucial in the characterization and study of these molecules, allowing for a deeper understanding of their structure and properties.
Chemical and Physical Properties
The properties of this compound can be inferred from data on its close analogues.
| Property | Value (for related compounds) | Compound |
| Molecular Formula | C9H11NO | 2-Acetyl-4,6-dimethylpyridine nist.gov |
| Molecular Weight | 149.19 g/mol | 2-Acetyl-4,6-dimethylpyridine nist.gov |
| Melting Point | 30-34 °C | 2-Acetyl-4-methylpyridine chemicalbook.com |
| Boiling Point | 188-189 °C | 2-Acetylpyridine (B122185) google.com |
Spectroscopic Data
Expected 1H NMR Spectral Data (in CDCl3):
| Protons | Expected Chemical Shift (ppm) |
| Acetyl (CH3) | ~2.6 |
| Pyridine-CH3 (at C4) | ~2.3 |
| Pyridine-CH3 (at C5) | ~2.3 |
| Pyridine-H (at C3) | ~7.0-7.2 |
| Pyridine-H (at C6) | ~8.4-8.6 |
Expected 13C NMR Spectral Data (in CDCl3):
| Carbon | Expected Chemical Shift (ppm) |
| Acetyl (C=O) | ~200 |
| Acetyl (CH3) | ~26 |
| Pyridine-CH3 (at C4) | ~18 |
| Pyridine-CH3 (at C5) | ~18 |
| Pyridine-C (C2, C4, C5, C6) | ~120-160 |
| Pyridine-C (C3) | ~120-130 |
Expected Mass Spectrometry Data (EI):
| m/z | Interpretation |
| 149 | [M]+ (Molecular Ion) |
| 134 | [M-CH3]+ |
| 106 | [M-COCH3]+ |
Structure
3D Structure
Properties
CAS No. |
1211536-74-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(4,5-dimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3 |
InChI Key |
RRJRSSFLDIKSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 4,5 Dimethylpyridine
Direct Synthesis Strategies for 2-Acetyl-4,5-dimethylpyridine
Direct synthesis strategies involve the construction of the 4,5-dimethyl-2-acetylpyridine ring system from acyclic or simpler cyclic precursors. These methods can be advantageous in terms of convergence and atom economy.
Regioselective Acylation Approaches
The direct acylation of a pre-formed 4,5-dimethylpyridine (also known as γ-lutidine) at the C2 position presents a challenge due to the electron-deficient nature of the pyridine (B92270) ring, which makes it less susceptible to classical Friedel-Crafts acylation reactions. Such reactions typically require harsh conditions and often result in low yields and a mixture of products.
However, modern synthetic methods offer potential pathways for regioselective C-H acylation of pyridine derivatives. One such strategy involves the use of photoredox catalysis with pyridinium salts. This method allows for the site-selective introduction of an acetyl group at the C2 or C4 position, controlled by the nature of the N-substituent on the pyridinium salt. For instance, the use of N-methoxypyridinium salts has been shown to preferentially yield C2-acylated pyridines acs.orgacs.org. While this method has not been specifically reported for 4,5-dimethylpyridine, it represents a plausible approach for the regioselective synthesis of this compound. The general mechanism involves the photocatalytic generation of an acyl radical from an aldehyde, which then adds to the pyridinium salt.
Another potential approach is the palladium-catalyzed ortho-acylation of 2-arylpyridines, which has demonstrated high regioselectivity. Although this method is described for 2-arylpyridines, it highlights the potential for transition metal-catalyzed C-H activation and acylation of the pyridine ring rsc.org. Further research would be needed to adapt this methodology for the direct acylation of 4,5-dimethylpyridine.
Cyclization Reactions for Pyridine Ring Formation
The construction of the pyridine ring through cyclization reactions is a fundamental strategy in heterocyclic chemistry. Various methods, such as the Hantzsch pyridine synthesis and its modifications, allow for the preparation of substituted pyridines from carbonyl compounds, ammonia, and a dicarbonyl component baranlab.org. In principle, a carefully designed combination of reactants could lead to the formation of this compound.
For example, a multicomponent reaction involving a β-ketoaldehyde (as the acetyl group source), a 1,3-dicarbonyl compound with methyl groups at the appropriate positions, and an ammonia source could potentially cyclize to form the desired pyridine ring. However, the specific combination of precursors required for the synthesis of this compound via a one-pot cyclization reaction is not explicitly documented in the scientific literature.
Quantum-chemical studies on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde have provided insights into the mechanisms of pyridine ring reactions, highlighting the role of protonation and the formation of pre-reaction complexes in directing the course of the reaction acs.org. These principles could guide the design of novel cyclization strategies for the synthesis of other substituted acetylpyridines.
Synthesis via Functional Group Transformations on Pyridine Scaffolds
An alternative and often more practical approach to the synthesis of this compound involves the modification of an existing pyridine ring. This can be achieved by starting with either a dimethylpyridine and introducing the acetyl group, or by starting with an acetylpyridine and adding the methyl groups.
Derivatization from Dimethylpyridines (e.g., 4,5-Dimethylpyridine)
A plausible synthetic route starting from 4,5-dimethylpyridine would involve the introduction of an acetyl group at the 2-position. A common method for achieving this is through a Grignard reaction. This would first require the regioselective halogenation of 4,5-dimethylpyridine, preferably at the 2-position to yield 2-bromo-4,5-dimethylpyridine. This intermediate could then be converted to the corresponding Grignard reagent, 2-(magnesiobromo)-4,5-dimethylpyridine. Subsequent acylation of this Grignard reagent with an acetylating agent such as acetyl chloride would yield the target compound, this compound. The general utility of acylating Grignard reagents derived from bromopyridines is well-established wikipedia.org.
The controlled synthesis of other acetylpyridines, such as 2-acetyl-6-carbethoxypyridine and 2,6-diacetylpyridine from 2,6-dimethylpyridine, has been reported, demonstrating the feasibility of functionalizing dimethylpyridines researchgate.net. These syntheses often involve multiple steps, including oxidation of the methyl groups to carboxylic acids, followed by esterification and subsequent reaction with a carbon nucleophile. A similar multi-step approach could potentially be adapted for the synthesis of this compound from 4,5-dimethylpyridine.
Modification of Existing Acetylpyridine Structures
A documented method for the synthesis of this compound involves the deprotonation and subsequent alkylation of 2-acetylpyridine (B122185) vulcanchem.com. This strategy takes advantage of the acidity of the protons on the methyl group of the acetyl moiety.
In this approach, 2-acetylpyridine is treated with a strong base, such as sodium hydride (NaH), which acts as a phase transfer catalyst to deprotonate the methyl group of the acetyl function, generating an enolate. This nucleophilic enolate is then reacted with a methylating agent, like iodomethane, to introduce the methyl groups. It has been reported that this reaction can yield this compound in approximately 70% yield after purification by column chromatography vulcanchem.com. The use of NaH is crucial to avoid side reactions, such as the formation of ethers, which can occur when using other bases like NaOH or KOH scielo.br.
The general procedure for such an alkylation, as described for related compounds, involves dissolving 2-acetylpyridine in a dry solvent like toluene, followed by the addition of sodium hydride and a phase-transfer catalyst such as 18-crown-6-ether. After a short stirring period, the alkylating agent (in this case, a methyl halide) is added, and the reaction is stirred for several hours at room temperature scielo.br.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthetic routes to this compound can be significantly influenced by the reaction conditions and the choice of catalyst.
For the direct acylation strategies , the optimization would focus on the catalyst system and reaction conditions to achieve high regioselectivity for the C2 position of 4,5-dimethylpyridine. In photoredox catalysis, factors such as the photocatalyst, the N-substituent on the pyridinium salt, the solvent, and the light source would be critical parameters to optimize acs.orgacs.org.
In the synthesis via a Grignard reagent , the formation of the Grignard reagent itself is a critical step. The choice of solvent (typically an ether such as THF or diethyl ether), the temperature, and the method of initiation are important for achieving a good yield of the organometallic intermediate. During the acylation step, controlling the temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.
For the alkylation of 2-acetylpyridine , the choice of base, solvent, and phase transfer catalyst are key to optimizing the reaction. As mentioned, sodium hydride is preferred over alkali metal hydroxides to prevent side reactions scielo.br. The solvent must be aprotic and dry to prevent quenching of the enolate. The use of a crown ether can help to solubilize the sodium cation and enhance the reactivity of the enolate. The reaction temperature and time would also need to be optimized to maximize the yield and minimize the formation of byproducts.
Below is a table summarizing the potential and documented synthetic strategies for this compound with key reaction parameters.
| Synthetic Strategy | Starting Material | Key Reagents | Potential Advantages | Challenges/Optimization Points |
| Regioselective C-H Acylation | 4,5-Dimethylpyridine | N-methoxypyridinium salt, Aldehyde, Photocatalyst | Direct functionalization of C-H bond | Method not yet reported for this specific substrate; control of regioselectivity. |
| Grignard Reaction | 2-Bromo-4,5-dimethylpyridine | Mg, Acetyl chloride | Well-established method for ketone synthesis | Requires synthesis of the brominated precursor; control of reaction temperature. |
| Alkylation of 2-Acetylpyridine | 2-Acetylpyridine | NaH, Phase transfer catalyst, Iodomethane | Documented method with good yield | Requires strong base and anhydrous conditions; potential for over-alkylation. |
Role of Phase Transfer Catalysis in Synthetic Efficiency
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase and an organic phase. ijirset.com This methodology is particularly relevant in the synthesis of substituted acetylpyridines, where it enhances reaction rates and yields while minimizing the formation of byproducts. ijirset.comscielo.br
In the synthesis of derivatives of 2-acetylpyridine, deprotonation of the acetyl group's methyl hydrogens is a key step for subsequent alkylation. This process often involves a strong base which may have low solubility in the organic solvent required for the reaction. A phase transfer catalyst is employed to transport the anionic reactant from the solid or aqueous phase into the organic phase where the reaction occurs. ijirset.com
A notable example involves the deprotonation of 2-acetylpyridine using sodium hydride (NaH), which acts as the base, in the presence of a phase transfer catalyst. scielo.br The use of NaH as a PTC agent helps to circumvent the formation of side products that can occur with other bases like sodium hydroxide (NaOH). scielo.br Crown ethers, such as 18-crown-6-ether, are often used in conjunction with alkali metal hydrides to enhance the base's reactivity and solubility in the organic solvent. scielo.br This strategy leads to a more efficient and cleaner reaction, affording the desired substituted products in good yields. scielo.br For instance, the reaction of 2-acetylpyridine with an alkyl halide in the presence of sodium hydride and 18-crown-6-ether can produce the corresponding substituted product with a yield of approximately 70%. scielo.br
| Catalytic System | Key Features | Reported Yield | Reference |
|---|---|---|---|
| NaH / 18-crown-6-ether | Minimizes side product formation compared to bases like NaOH. The crown ether enhances the solubility and reactivity of the base. | ~70% for a model reaction | scielo.br |
Stereochemical Control in this compound Synthesis
The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. As such, the synthesis of the compound itself does not involve steps that create stereocenters, and therefore, stereochemical control is not a primary consideration in its direct preparation.
Scientific literature accessible through targeted searches does not currently provide specific methodologies for stereochemical control in the synthesis of this compound. Research on stereoselective reactions, such as asymmetric reductions of the acetyl group to form a chiral alcohol, would apply to the derivatization of the compound rather than the synthesis of its fundamental structure. Such transformations would require the use of chiral catalysts or reagents to induce stereoselectivity, but this falls outside the scope of the synthesis of the title compound itself.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to reduce environmental impact. rsc.org These approaches focus on aspects such as the use of renewable resources, alternative energy sources, solvent-free conditions, and the reduction of hazardous waste. rsc.org
One of the prominent green chemistry techniques applicable to pyridine synthesis is the use of microwave irradiation. jocpr.comnih.govnih.govresearchgate.netmdpi.com Microwave-assisted organic synthesis (MAOS) often leads to a significant reduction in reaction times, increased product yields, and minimized side reactions when compared to conventional heating methods. jocpr.comnih.gov For the synthesis of substituted pyridines, multicomponent reactions conducted under microwave irradiation have proven to be highly efficient. nih.govtandfonline.com
Another sustainable method is the application of ultrasound, known as sonochemistry. Ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times and milder reaction conditions. tandfonline.comnih.gov The synthesis of various pyridine and fused-pyrimidine derivatives has been successfully achieved using this technique. semanticscholar.orgudistrital.edu.co
Furthermore, the development of solvent-free and transition-metal-free reaction conditions represents a significant advancement in green pyridine synthesis. rsc.orgrsc.org Multicomponent reactions (MCRs) are particularly well-suited for green chemistry as they often proceed in a single pot, reducing the need for intermediate purification steps and minimizing solvent waste. acs.orgresearchgate.net These strategies, while not always documented specifically for this compound, provide a framework for developing more environmentally benign synthetic routes.
| Method | Typical Reaction Time | Yield | Advantages |
|---|---|---|---|
| Conventional Heating | 10-16 hours | Moderate | Standard laboratory procedure |
| Microwave Irradiation | 10-30 minutes | Good to Excellent (49-90%) jocpr.com | Reduced reaction time, higher yields, eco-friendly jocpr.comnih.gov |
| Ultrasound Assistance | Variable (generally shorter than conventional) | Good to Excellent (70-92% for related heterocycles) tandfonline.com | Mild conditions, shorter reaction times tandfonline.comnih.gov |
Chemical Reactivity and Derivatization of 2 Acetyl 4,5 Dimethylpyridine
Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring
The reactivity of the pyridine ring in 2-Acetyl-4,5-dimethylpyridine is dictated by the strong electron-withdrawing effect of the nitrogen atom and the acetyl group, contrasted by the mild electron-donating nature of the two methyl groups.
Electrophilic Aromatic Substitution: The pyridine ring is inherently resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. uomustansiriyah.edu.iqchemicalbook.com This deactivation is further intensified by the presence of the electron-withdrawing acetyl group at the C-2 position. chemicalbook.comlibretexts.org Electrophilic reagents and the acidic conditions often used in these reactions tend to coordinate with the nitrogen's lone pair, further increasing the positive charge on the ring and hindering attack by electrophiles. libretexts.org
Should an electrophilic substitution occur under harsh conditions, the substitution pattern is directed by the existing substituents. The powerful deactivating effect of the nitrogen and the C-2 acetyl group makes the C-3 and C-5 positions the most likely sites for attack, as they are the least deactivated. chemicalbook.com The C-4 and C-6 positions are strongly deactivated by the combined influence of the heteroatom and the acetyl group.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. uomustansiriyah.edu.iqabertay.ac.uk For this compound, nucleophilic attack would preferentially occur at the C-6 and C-4 positions, which are activated by the ring nitrogen. chemicalbook.comabertay.ac.uk While the C-2 position is also electronically favored for nucleophilic attack, it is already substituted. In the absence of a leaving group on the ring, direct nucleophilic substitution (like the Chichibabin reaction to install an amino group) typically requires activation and occurs at the C-2 or C-6 positions. abertay.ac.uk
Transformations of the Acetyl Group
The acetyl group is a versatile functional handle that allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions and Product Characterization
The acetyl group of this compound can be converted into an ester through the Baeyer-Villiger oxidation. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the methyl group of the acetyl moiety. wikipedia.orgorganic-chemistry.org The product of this reaction is (4,5-dimethylpyridin-2-yl) acetate (B1210297). The migratory aptitude in the Baeyer-Villiger reaction generally follows the order of tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In this case, the pyridyl group has a higher migratory aptitude than the methyl group, leading to the specific insertion of oxygen to form the acetate ester.
| Reaction | Reagent | Product |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | (4,5-dimethylpyridin-2-yl) acetate |
This interactive table summarizes the Baeyer-Villiger oxidation of the acetyl group.
Reduction Reactions and Saturated Derivatives
The acetyl group is readily reduced to a secondary alcohol. A common and selective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). youtube.compressbooks.pub This reaction converts the ketone functionality into a secondary alcohol, yielding 1-(4,5-dimethylpyridin-2-yl)ethanol. pressbooks.pubrsc.org
For the creation of fully saturated derivatives, catalytic hydrogenation can be employed. This process typically uses a metal catalyst such as palladium, platinum, or nickel. chemicalbook.com Under these conditions, the pyridine ring can be reduced to a piperidine (B6355638) ring. Depending on the reaction conditions (catalyst, pressure, temperature), the acetyl group may also be reduced concurrently to an ethyl group or an ethanol moiety. Selective reduction of just the ring while preserving the acetyl group can be challenging.
| Reaction Type | Reagent/Condition | Primary Product |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | 1-(4,5-dimethylpyridin-2-yl)ethanol |
| Ring Hydrogenation | H₂, Pd/C or PtO₂ | 2-Acetyl-4,5-dimethylpiperidine |
This interactive table outlines the primary reduction products of this compound.
Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)
The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. magritek.com This enolate is a potent nucleophile that can participate in condensation reactions with various electrophiles, most commonly aldehydes, in what is known as an Aldol or Claisen-Schmidt condensation. researchgate.netambeed.com The reaction of this compound with an aromatic aldehyde in the presence of a base (e.g., NaOH, Na₂CO₃) typically leads to the formation of a pyridyl chalcone (B49325) analogue (an α,β-unsaturated ketone) after spontaneous dehydration of the initial aldol addition product. labflow.comresearchgate.net
| Aldehyde Reactant | Base Catalyst | Product (Chalcone Analogue) |
| 4-Nitrobenzaldehyde | Sodium Carbonate (Na₂CO₃) | (E)-1-(4,5-dimethylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
| Benzaldehyde | Sodium Hydroxide (NaOH) | (E)-1-(4,5-dimethylpyridin-2-yl)-3-phenylprop-2-en-1-one |
| p-Tolualdehyde | Sodium Hydroxide (NaOH) | (E)-1-(4,5-dimethylpyridin-2-yl)-3-(p-tolyl)prop-2-en-1-one |
This interactive table showcases examples of Claisen-Schmidt condensation reactions with this compound.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The reactive sites within this compound—namely the acetyl group and the ring-bound methyl groups—can be utilized to construct fused heterocyclic systems. These reactions often proceed via an initial condensation or substitution followed by an intramolecular cyclization.
A common strategy involves the condensation of the acetyl group with a bifunctional reagent. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) forms an enaminone, which can then be cyclized with hydrazine (B178648) to produce a pyrazole (B372694) ring attached to the pyridine, yielding 2-(1H-pyrazol-3-yl)-4,5-dimethylpyridine. researchgate.net Similarly, other binucleophiles can be used to generate a variety of fused or linked five- and six-membered heterocyclic rings. researchgate.net
Another approach involves reactions that utilize the reactivity of the C-4 and C-5 methyl groups. While less common than acetyl group transformations, under specific conditions, these methyl groups can participate in cyclization reactions. For example, related diacetyl-dimethylpyridine compounds have been shown to undergo acid-catalyzed cyclization with salicylic (B10762653) aldehyde, where a ring methyl group and an acetyl group both participate to form complex tetracyclic epoxybenzooxocine structures. researchgate.net
Metal Complexation and Ligand Chemistry of this compound
Pyridine derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. This compound is no exception and can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. acs.orgacs.org
Furthermore, the presence of the acetyl group at the C-2 position introduces the possibility of bidentate chelation. The oxygen atom of the carbonyl group can coordinate to the same metal ion as the pyridine nitrogen, forming a stable five-membered chelate ring. This N,O-bidentate coordination mode is common for 2-acetylpyridine (B122185) and its derivatives. nih.gov
This compound can also serve as a platform for synthesizing more complex multidentate ligands. For example, condensation of the acetyl group with amines or hydrazines can generate Schiff base or hydrazone ligands. Thiosemicarbazones derived from 2-acetylpyridine are well-studied ligands that coordinate through the pyridine nitrogen, imine nitrogen, and sulfur atom, acting as tridentate N,N,S donors. nih.gov These ligands form stable complexes with a variety of transition metals.
| Metal Ion | Ligand Form | Coordination Mode | Example Complex Type |
| Various Transition Metals | This compound | Monodentate (N) or Bidentate (N,O) | [M(L)ₓClₙ] |
| Palladium(II), Platinum(II) | 2-acetylpyridine thiosemicarbazone | Tridentate (N,N,S) | [Pd(L)Cl] |
| Gold(III), Antimony(III) | 2-acetylpyridine thiosemicarbazone | Tridentate (N,N,S) | [Au(L)]Cl₂ |
| Ruthenium(II), Iridium(III) | Pyrazolyl-pyridine derived from 2-acetylpyridine | Bidentate (N,N) | [Ru(L)₂(bpy)]²⁺ |
This interactive table summarizes the coordination behavior and types of metal complexes involving 2-acetylpyridine and its derivatives.
Development of Schiff Base Ligands
The formation of Schiff bases is a well-established class of organic reactions, typically involving the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.nethighfine.com In the case of this compound, the acetyl group (-COCH₃) provides the necessary carbonyl functionality for this reaction.
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the acetyl group, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final Schiff base, which is characterized by an imine or azomethine group (-C=N-). This transformation converts the starting ketone into a ligand capable of coordinating to metal ions. The general reaction for the formation of a Schiff base from a ketone and a primary amine is a fundamental process in organic synthesis. nih.govlibretexts.org
While direct research on this compound is limited, the reactivity of analogous compounds like 2-acetylpyridine is well-documented. For instance, 2-acetylpyridine readily undergoes condensation reactions with various amines to form Schiff base ligands. unesp.brrsc.org This analogous chemistry strongly suggests that this compound would behave similarly, reacting with a variety of primary amines (both aliphatic and aromatic) to produce a diverse range of Schiff base ligands. The presence of the dimethyl substituents on the pyridine ring may influence the steric and electronic properties of the resulting ligands.
Coordination Behavior with Transition Metals
Schiff bases are highly effective as chelating ligands in coordination chemistry due to the presence of the imine nitrogen, which acts as a donor atom. researchgate.netmdpi.com When derived from this compound, the resulting Schiff base ligand would possess at least two potential coordination sites: the imine nitrogen and the nitrogen atom of the pyridine ring. This bidentate (or potentially polydentate, depending on the nature of the amine used in the synthesis) character allows these ligands to form stable chelate rings with transition metal ions.
The coordination of these Schiff base ligands to transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) typically results in the formation of metal complexes with distinct geometries. nih.govnih.gov The geometry of the final complex (e.g., tetrahedral, square-planar, or octahedral) is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the reaction conditions. kspublisher.comdigitellinc.comsbmu.ac.ir
Spectroscopic techniques are crucial for characterizing these metal complexes. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N (azomethine) group upon complexation is a key indicator of coordination. researchgate.net Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net Electronic spectroscopy (UV-Vis) provides information about the geometry of the complex, while magnetic susceptibility measurements can determine the magnetic properties of the complex, which is dependent on the metal ion and its oxidation state. nih.govkspublisher.com
Although specific studies on complexes derived from this compound are not widely reported, the principles established from studies on closely related Schiff base complexes provide a strong framework for predicting their behavior. The chelation effect, where the ligand binds to the metal ion at multiple points, generally leads to enhanced stability of the resulting metal complexes. nih.gov
Spectroscopic and Structural Elucidation Methodologies for 2 Acetyl 4,5 Dimethylpyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)
No specific experimental ¹H, ¹³C, or 2D NMR data for 2-Acetyl-4,5-dimethylpyridine were found in the reviewed literature. While NMR data is available for numerous other pyridine (B92270) derivatives scielo.brrsc.org, this information is not applicable for the definitive structural assignment of the 4,5-dimethyl substituted isomer.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
A detailed mass spectrum and specific fragmentation pattern for this compound could not be sourced from public databases or research articles. Analysis of fragmentation patterns requires experimental data for the target molecule to ensure accuracy. nih.govsavemyexams.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the searched literature. The characteristic vibrational frequencies of the acetyl and dimethyl-substituted pyridine functional groups can only be definitively assigned through experimental measurement on the specific compound. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Molecular Architecture Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its solid-state molecular architecture, such as crystal system, space group, and precise bond lengths and angles, is not available. cardiff.ac.uk
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. A search for studies on chiral derivatives of this specific molecule did not yield any results. Consequently, chiroptical spectroscopy is not applicable in this context.
Computational and Theoretical Investigations of 2 Acetyl 4,5 Dimethylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure
No specific Density Functional Theory (DFT) calculations or other quantum chemical studies on the electronic structure of 2-Acetyl-4,5-dimethylpyridine were found in the search results. While studies on related molecules such as 2-acetylpyridine (B122185) derivatives and 3,5-diacetyl-2,6-dimethylpyridine (B1595985) exist, this information is not directly applicable to the subject compound as per the specified constraints.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
There is no available research detailing the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is crucial for understanding its chemical reactivity and kinetic stability, could not be located.
Electrostatic Potential Surface Analysis
Information regarding the electrostatic potential surface (ESP) of this compound is absent from the search results. An ESP analysis would typically provide insights into the molecule's charge distribution, nucleophilic and electrophilic sites, and potential for intermolecular interactions, but no such studies have been published for this specific compound.
Conformational Analysis and Potential Energy Surfaces
No dedicated conformational analysis or studies on the potential energy surfaces (PES) for this compound were identified. Such investigations are essential for determining the stable conformers of the molecule and the energy barriers between them, but this data is not available.
Reaction Mechanism Elucidation via Computational Modeling
The literature search did not yield any studies where computational modeling was used to elucidate reaction mechanisms involving this compound. While computational methods are frequently used to study reaction pathways for related pyridine (B92270) derivatives, no specific mechanistic investigations for the target molecule were found.
Spectroscopic Property Prediction and Correlation with Experimental Data
While a 1972 publication mentions experimental infrared spectroscopy data for a related compound, this compound 1-oxide, there were no computational studies found that predict the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of this compound itself. Furthermore, no research correlating theoretical spectroscopic data with experimental measurements for this compound could be located.
Molecular Docking Simulations for Ligand-Target Interactions
The search did not uncover any molecular docking simulations or theoretical binding studies involving this compound. This type of research is often conducted to explore the potential biological activity of a compound by modeling its interaction with protein targets. However, no such computational investigations have been reported for this compound.
Environmental Fate and Metabolic Pathways of 2 Acetyl 4,5 Dimethylpyridine
Microbial Degradation Studies (e.g., Bacterial Catabolism)
The biodegradation of pyridine (B92270) and its derivatives has been a subject of scientific inquiry for over six decades, revealing a diverse array of microorganisms capable of utilizing these compounds as sources of carbon and energy. researchgate.net Bacteria are the primary drivers of pyridine derivative degradation in the environment. researchgate.netnih.gov Genera known to be involved in the breakdown of these compounds include Arthrobacter, Nocardia, Bacillus, Paracoccus, Pseudomonas, Rhodococcus, Shewanella, Alcaligenes, Shinella, Gordonia, Pimelobacter, and Achromobacter. researchgate.net
Degradation of pyridine compounds occurs predominantly under aerobic conditions, although some transformation can occur anaerobically with nitrate or sulfate as electron acceptors. tandfonline.com The rate and extent of degradation are significantly influenced by the nature and position of substituents on the pyridine ring. For instance, pyridine carboxylic acids and monohydroxypyridines tend to degrade more rapidly than methylpyridines, aminopyridines, and halogenated pyridines. oup.comnih.gov
Studies on dimethylpyridines, which are structurally related to 2-Acetyl-4,5-dimethylpyridine, have provided insights into potential catabolic pathways. For example, Arthrobacter crystallopoietes KM-4 has been shown to degrade 2,6-dimethylpyridine through a series of hydroxylation and ring cleavage steps. researchgate.net The initial steps in the degradation of many pyridine derivatives involve mono- or dioxygenase enzymes that hydroxylate the pyridine ring, making it susceptible to subsequent cleavage. nih.gov
The table below summarizes findings from studies on the microbial degradation of various pyridine derivatives, which can serve as models for predicting the breakdown of this compound.
| Microorganism | Substrate | Key Findings |
| Arthrobacter sp. 68b | Pyridine | A complete catabolic pathway was elucidated, involving a two-component flavin-dependent monooxygenase system that catalyzes the initial oxidative cleavage of the pyridine ring, leading to the formation of succinic acid. nih.gov |
| Arthrobacter crystallopoietes KM-4 | 2,6-dimethylpyridine | Degradation resulted in the formation of metabolites such as 2,6-dimethylpyridin-3-ol and 2,6-dimethylpyridin-3,4-diol, indicating hydroxylation of the pyridine ring as a key step. researchgate.net |
| Various soil microorganisms | 28 different pyridine derivatives | Degradability was found to be dependent on the substituent group, with pyridinecarboxylic acids and monohydroxypyridines showing faster degradation than methylpyridines and aminopyridines. oup.com |
Bioremediation Potential of Pyridine Derivatives
The demonstrated ability of various microorganisms to degrade pyridine and its derivatives underscores the potential for bioremediation as a strategy for cleaning up environments contaminated with these compounds. tandfonline.com Bioremediation leverages the metabolic capabilities of naturally occurring or introduced microorganisms to transform hazardous pollutants into less toxic or non-toxic substances.
Successful bioremediation of sites contaminated with pyridine derivatives depends on several factors, including the presence of competent microbial populations, favorable environmental conditions (such as the availability of oxygen for aerobic degradation), and the specific chemical structure of the contaminants. tandfonline.com For instance, in groundwater polluted with various pyridine derivatives, the absence of oxygen was found to be a limiting factor for biodegradation. tandfonline.com
The isolation and characterization of bacterial strains with high degradation efficiency for specific pyridine derivatives are crucial for developing effective bioremediation technologies. These efforts can lead to the development of microbial consortia or the application of bioaugmentation and biostimulation techniques to enhance the in-situ degradation of these pollutants.
Identification of Metabolites in Environmental and Biological Systems (non-human)
The identification of metabolic intermediates is essential for elucidating the degradation pathways of pyridine derivatives. While specific metabolites for this compound have not been reported in environmental or non-human biological systems, studies on structurally similar compounds provide valuable insights into its potential transformation products.
The microbial catabolism of alkylated pyridines often proceeds through initial hydroxylation of the pyridine ring, followed by ring cleavage. For example, the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes KM-4 was found to produce the following metabolites:
2,6-dimethylpyridin-3-ol
2,6-dimethylpyridin-3,4-diol
2,4-dioxopentanoic acid researchgate.net
These findings suggest that a plausible metabolic pathway for this compound could involve similar enzymatic reactions, leading to hydroxylated intermediates before the aromatic ring is opened. The acetyl and methyl groups on the pyridine ring would also be subject to further enzymatic modification during the degradation process.
In the broader context of pyridine derivative metabolism, a common theme is the enzymatic attack on the pyridine ring, often initiated by monooxygenases or dioxygenases, which destabilizes the aromatic structure and facilitates its cleavage. nih.gov The resulting aliphatic intermediates are then channeled into central metabolic pathways of the microorganisms.
The table below lists potential metabolites of this compound based on the known degradation pathways of related compounds.
| Parent Compound | Potential Metabolite | Metabolic Process |
| This compound | Hydroxylated this compound | Mono- or dioxygenation |
| This compound | Ring cleavage products (e.g., substituted open-chain acids) | Oxidative cleavage of the pyridine ring |
Advanced Analytical Method Development for 2 Acetyl 4,5 Dimethylpyridine
Chromatographic Separation Techniques (e.g., GC, HPLC) for Quantitative and Qualitative Analysis
Chromatographic techniques are central to the analysis of 2-Acetyl-4,5-dimethylpyridine, providing the necessary separation from complex matrices for accurate quantification and identification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, with the choice depending on the analyte's volatility, thermal stability, and the sample matrix.
GC is particularly well-suited for volatile and semi-volatile compounds like pyridine (B92270) derivatives. cdc.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. osha.gov For quantitative analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity and wide linear range for organic compounds. cdc.govosha.gov For qualitative analysis or confirmation of identity, GC coupled with Mass Spectrometry (GC-MS) provides structural information based on the compound's mass spectrum and fragmentation patterns. cdc.gov
HPLC is a versatile alternative, especially for less volatile or thermally labile compounds. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. sielc.comhelixchrom.com By modifying the mobile phase composition, gradient, and column chemistry, separations can be highly optimized for complex mixtures. sielc.com
For the analysis of volatile compounds like this compound in solid or liquid samples, Headspace Gas Chromatography (HS-GC) is an ideal technique. It is a form of static headspace sampling where only the vapor phase above the sample is injected into the GC system. This approach minimizes matrix effects and protects the GC inlet and column from non-volatile residues, making it a robust method for routine analysis.
Method development for HS-GC involves the careful optimization of several key parameters to maximize the transfer of the analyte from the sample matrix into the headspace.
Equilibration Temperature: This is a critical parameter that influences the vapor pressure of the analyte. Higher temperatures increase the concentration of the analyte in the headspace, thereby improving sensitivity. However, the temperature must be selected carefully to avoid degradation of the analyte or the sample matrix. For many applications, temperatures can range from 60°C to 140°C.
Equilibration Time: The sample must be heated for a sufficient duration to allow equilibrium to be established between the sample and the headspace. This ensures that the concentration in the vapor phase is consistent and reproducible.
Sample Diluent/Matrix: The choice of solvent used to dissolve or suspend the sample can significantly affect the partitioning of the analyte into the headspace. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or even water can be used. The selected diluent should have a low affinity for the analyte to promote its release into the vapor phase.
Below is a table summarizing typical parameters considered during HS-GC method development.
| Parameter | Typical Range/Options | Purpose |
| Oven Temperature | 80 - 140 °C | To increase analyte vapor pressure and facilitate its transfer to the headspace. |
| Loop Temperature | 90 - 150 °C | To prevent condensation of the analyte before injection into the GC. |
| Transfer Line Temp | 100 - 160 °C | To ensure the complete transfer of the analyte from the headspace unit to the GC column. |
| Equilibration Time | 15 - 60 min | To allow the sample to reach equilibrium between the condensed phase and the vapor phase. |
| Injection Time | 0.5 - 1.0 min | The duration the sample loop is in the path of the carrier gas to transfer the sample to the column. |
| Sample Diluent | DMF, DMSO, Water | To dissolve the sample and modify the matrix to enhance analyte partitioning into the headspace. |
Liquid chromatography, particularly HPLC, offers significant flexibility for the analysis of pyridine derivatives. The development of an LC method requires careful selection of the column, mobile phase, and detector.
Column: Reversed-phase columns, such as those with a C18 stationary phase, are commonly used. For polar compounds like pyridines, specialized columns like polar-embedded or aqueous C18 phases can provide better retention and peak shape. helixchrom.com
Mobile Phase: A typical mobile phase consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Using a buffer, such as ammonium (B1175870) acetate (B1210297), can improve peak shape and reproducibility. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities.
Several detection modes can be coupled with LC for the analysis of this compound:
UV-Vis Detection: Pyridine and its derivatives contain a chromophore that absorbs ultraviolet (UV) light. sielc.com A Diode Array Detector (DAD) or a variable wavelength detector can be used to monitor the column effluent at a specific wavelength, typically around 250-305 nm, providing quantitative data.
Mass Spectrometry (MS) Detection: Coupling LC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. An electrospray ionization (ESI) source is commonly used for polar molecules. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, the detector can be set to monitor only the specific mass-to-charge ratio (m/z) of this compound, significantly reducing background noise and improving the limit of detection.
The following table outlines exemplary conditions for an LC-MS/MS method.
| Parameter | Condition | Purpose |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | Provides reversed-phase separation of the analyte from other components. |
| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (60:40, v/v) | Controls retention and ensures good peak shape and ionization efficiency. |
| Flow Rate | 0.7 mL/min | Determines the speed of the analysis and affects separation efficiency. |
| Detection Mode | ESI-MS/MS (Positive Ion Mode) | Offers high selectivity and sensitivity for confirmation and quantification. |
| UV Detection Wavelength | 305 nm | Alternative or complementary detection for quantitative analysis. |
Spectroscopic Detection Methodologies (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are fundamental to the detection aspect of analytical chemistry. For this compound, UV-Visible and fluorescence spectroscopy are the most relevant techniques.
UV-Vis Spectroscopy: As a substituted pyridine, this compound possesses a π-electron system that absorbs light in the UV region. This property is exploited in HPLC-UV detection. The specific wavelength of maximum absorbance (λmax) can be determined by scanning a pure standard of the compound. For the closely related 2-Acetylpyridine (B122185), UV absorbance maxima are readily observed. spectrabase.com This technique is robust and widely available, making it suitable for routine quantitative analysis where sufficient selectivity is achieved through chromatographic separation.
Fluorescence Spectroscopy: While many simple pyridines are not strongly fluorescent, derivatization or specific substitution patterns can induce or enhance fluorescence. nih.gov The introduction of certain functional groups can create pyridine derivatives that exhibit strong fluorescence in organic solvents. nih.gov Furthermore, the fluorescence of some pyridine derivatives is sensitive to the solvent environment and pH, a phenomenon known as solvatochromism. rsc.orgmdpi.comsciforum.net Protonation of the pyridine nitrogen can cause a significant redshift in the emission spectrum. rsc.org While not a direct method for this compound, this principle could be explored through derivatization to develop highly sensitive and selective detection methods.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is crucial for removing interfering components from the matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument.
Sample Preparation: For complex matrices, extraction techniques are often necessary. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate pyridine derivatives from aqueous or solid samples. A more modern and efficient technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a salting-out extraction with acetonitrile followed by a dispersive SPE cleanup step. This method has been successfully applied to the analysis of related N-heterocyclic compounds in complex beverage matrices.
Derivatization: Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a specific analytical method. For GC analysis, derivatization can be used to increase the volatility or thermal stability of an analyte. More importantly, it can be used to introduce a specific functional group that enhances detection. For example, reacting the analyte with a fluorinating agent can produce a derivative that is highly sensitive to an electron capture detector (ECD), significantly lowering detection limits.
Method Validation and Quality Control in Research Settings
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. europa.eueuropa.eu Method validation is a key requirement for quality control and ensures the reliability and accuracy of the data. The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). nih.govamsbiopharma.com
The main performance characteristics evaluated during method validation are summarized below:
| Validation Characteristic | Description |
| Specificity | The ability of the method to unequivocally measure the analyte in the presence of other components like impurities, degradants, or matrix components. nih.gov |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
A validation protocol should be established before the study, defining the experiments and acceptance criteria for each characteristic. europa.eu The results are then documented in a validation report, which provides evidence that the method is fit for purpose. europa.eu
Future Research Directions and Emerging Trends for 2 Acetyl 4,5 Dimethylpyridine
Exploration of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to polysubstituted pyridines often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. ijarsct.co.in The future of synthesizing 2-Acetyl-4,5-dimethylpyridine and its derivatives lies in the development of green and sustainable methodologies. nih.gov Key areas of exploration include:
One-Pot, Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical approach to constructing complex molecules like this compound from simple precursors in a single step. nih.govrsc.org Future research will likely focus on designing novel MCRs that are highly selective and produce minimal waste.
Green Catalysts: The use of environmentally benign catalysts, such as biocatalysts or nanocatalysts, is a growing trend in organic synthesis. ijarsct.co.inrsc.orgrsc.org Research into enzymatic or nano-catalyzed routes to substituted pyridines could provide more sustainable alternatives to traditional methods. ijarsct.co.inrsc.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have shown promise in accelerating reaction times and improving yields in the synthesis of pyridine (B92270) derivatives. ijarsct.co.innih.gov Further exploration of these and other alternative energy sources, such as mechanochemistry, could lead to more energy-efficient synthetic protocols.
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. Future investigations may explore the synthesis of this compound precursors from biomass-derived feedstocks.
| Sustainable Synthesis Approach | Potential Advantages | References |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | nih.govrsc.org |
| Green Catalysts (Biocatalysts, Nanocatalysts) | Environmentally benign, high selectivity | ijarsct.co.inrsc.orgrsc.org |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields | ijarsct.co.innih.gov |
Deeper Understanding of Reactivity in Complex Chemical Environments
This compound is known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. researchgate.netnih.gov This complex environment presents numerous avenues for future research:
Maillard Reaction Pathways: While it is known that this compound can be a product of the Maillard reaction, the specific formation and degradation pathways are not fully elucidated. researchgate.netnih.gov Isotopic labeling studies could be employed to trace the origins of the carbon and nitrogen atoms in the this compound molecule, providing a clearer picture of its formation mechanism.
Influence on Food Quality: Future research should aim to correlate the concentration of this compound with sensory attributes of food. This could lead to its use as a marker for desirable flavor development or as an indicator of over-processing.
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov For this compound, future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.netresearchgate.netnih.gov Such studies can provide insights into its chemical behavior and help in the design of new derivatives with desired properties. researchgate.netresearchgate.net
Molecular Docking Studies: If this compound or its derivatives are investigated for potential biological activity, molecular docking simulations can predict their binding affinity and mode of interaction with biological targets such as enzymes and receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of pyridine derivatives with their chemical or biological activity. This can aid in the predictive design of new compounds with enhanced properties.
| Computational Method | Application for this compound | References |
| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reactivity | researchgate.netresearchgate.netnih.gov |
| Molecular Docking | Prediction of binding to biological targets | nih.gov |
| QSAR Modeling | Correlation of structure with activity for derivative design |
Interdisciplinary Research with Emerging Fields (e.g., Chemical Ecology, Metabolomics in non-human systems)
The unique structure of this compound suggests potential roles in various biological systems, opening up avenues for interdisciplinary research:
Chemical Ecology of Insects: Pyridine alkaloids are known to play a role in the chemical communication and defense of insects. nih.govrothamsted.ac.uk Future research could investigate whether this compound acts as a pheromone, allomone, or kairomone in any insect species. This could have implications for the development of novel pest management strategies.
Plant Metabolomics: Pyridine alkaloids are a diverse group of secondary metabolites in plants. researchgate.netnih.govcornell.edu Metabolomic studies of various plant species, particularly those known to produce other pyridine alkaloids, could reveal the natural occurrence of this compound. researchgate.netnih.gov Understanding its biosynthetic pathway in plants could open up possibilities for biotechnological production. researchgate.net
Microbial Metabolomics: Investigating the production or metabolism of this compound by microorganisms could uncover novel biochemical pathways and enzymes.
Development of Highly Sensitive and Selective Analytical Techniques
To support research in the aforementioned areas, the development of advanced analytical methods for the detection and quantification of this compound is crucial. Future trends in this area include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-4,5-dimethylpyridine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, highlights the optimization of 2-acetyl-4,4’-bipyridine synthesis, where reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., RuCl3) are critical. Yield improvements are achieved via stepwise procedures (e.g., ligand preparation followed by complexation). Key parameters to monitor include reaction time (48–72 hours), purification via column chromatography, and characterization by NMR or mass spectrometry .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl and methyl groups). For example, reports ¹³C NMR for a related compound (2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine), showing peaks for methyl carbons at ~20–25 ppm and aromatic carbons at 120–150 ppm.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 190.1234 for C10H12N2O).
- UV-Vis : Used to study electronic transitions in coordination complexes (e.g., uses UV-Vis to monitor Ru(II) complex formation) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The acetyl group acts as an electron-withdrawing ligand, stabilizing metal complexes. demonstrates its use in Ru(II) bis(terpyridine) complexes for photocatalytic hydrogen evolution. Experimental design includes ligand-to-metal charge transfer (LMCT) studies and optimizing photostability by modifying substituents (e.g., methyl groups enhance steric protection) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. applied DFT to aminoimidazodipyridines, revealing charge distribution at the acetyl group and pyridine ring. Key steps:
- Geometry optimization using B3LYP/6-31G(d,p).
- Analysis of Mulliken charges to identify nucleophilic/electrophilic sites.
- Comparison with experimental UV-Vis data to validate electronic transitions .
Q. What strategies resolve contradictions in catalytic activity data involving this compound-based complexes?
- Methodological Answer : Discrepancies often arise from solvent effects or ligand geometry. For example:
- Solvent Polarity : Polar solvents (e.g., acetonitrile) may stabilize charge-separated states, altering catalytic turnover ( ).
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl groups) can hinder substrate access, reducing activity. Compare turnover numbers (TON) under controlled conditions (e.g., inert atmosphere, fixed light intensity) .
Q. What in vitro/in vivo models assess the toxicity of this compound derivatives?
- Methodological Answer :
- In Vitro : Use human hepatocyte cell lines (e.g., HepG2) to measure IC50 via MTT assays. references F344 rat studies for related imidazoles, monitoring thyroid lesions and histopathology.
- In Vivo : Dose-response studies (e.g., 0–500 mg/kg/day for 14 weeks) with endpoints like organ weight changes or serum biomarkers (e.g., ALT/AST for liver toxicity). LC-MS/MS quantifies metabolites (e.g., 4(5)-methylimidazole) in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
